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molecular formula C20H14F4N2O3 B8522954 Nav1.8-IN-4

Nav1.8-IN-4

Cat. No. B8522954
M. Wt: 406.3 g/mol
InChI Key: YXHMFJXQQXHKRO-UHFFFAOYSA-N
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Patent
US09163042B2

Procedure details

To a 50 liter jacketed glass reactor fitted with an N2 inlet and a mechanical stirrer was added 1-methyl-2-pyrrolidinone (NMP) (3.75 liters). The solution was stirred, 2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide hydrobromide salt (1500.2 g, 3.94 moles, 1.0 eq) was added and chased with NMP (1 liter), and the jacket temperature was adjusted to 35° C. Potassium carbonate (1631.9 g, 11.8 moles, 3.0 eq, 325 mesh) was then added portionwise over 10 minutes, during which time the reaction temperature increased to 40° C. The resulting suspension was treated with a solution of 4-fluoro-2-methylphenol (5, 546.1 g, 4.33 moles, 1.1 eq, AK Scientific) in NMP (2.25 liters) with stirring, and the addition funnel was then rinsed with NMP (0.75 liters) to give an orange suspension. The jacket temperature was raised to 61° C. over 30 minutes and the suspension was stirred overnight under nitrogen, at which time the reaction was judged to be complete by HPLC analysis. To the reaction mixture was added 2-methyltetrahydrofuran (15 liters) and water (15 liters) and the mixture stirred until all solids dissolved. Stirring was stopped, the orange aqueous layer drained off, and the organic layer washed with water (7.5 liters) while stirring and a jacket temperature of ˜52° C.). The aqueous wash procedure was repeated 4 times (3×7.5 liter water washes, then 1×4.5 liter water wash). The resulting organic slurry was stirred at a jacket temperature of 50.8° C., and isopropyl acetate (6 liters, Sigma Aldrich) was added. The jacket temperature was ramped down to 20° C. over 30 minutes, and the slurry was stirred overnight before collecting the precipitated solid by filtration. The collected solid was returned to the reactor, slurried in isopropyl acetate with stirring for about 2 hours, then filtered, rinsed with isopropyl acetate (1.5 liters) and dried in vacuo at 65° C. to give 1253.1 g (78%) of 2-(4-fluoro-2-methylphenoxy)-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide (9a) as an off-white solid.
Name
2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide hydrobromide salt
Quantity
1500.2 g
Type
reactant
Reaction Step One
Quantity
1631.9 g
Type
reactant
Reaction Step Two
Quantity
546.1 g
Type
reactant
Reaction Step Three
Name
Quantity
2.25 L
Type
solvent
Reaction Step Three
Quantity
15 L
Type
reactant
Reaction Step Four
Name
Quantity
15 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
3.75 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br.F[C:3]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:4]=1[C:5]([NH:7][C:8]1[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=1)=[O:6].C(=O)([O-])[O-].[K+].[K+].[F:29][C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[C:32]([CH3:37])[CH:31]=1.CC1CCCO1>CN1C(=O)CCC1.O>[F:29][C:30]1[CH:35]=[CH:34][C:33]([O:36][C:3]2[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:4]=2[C:5]([NH:7][C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=2)=[O:6])=[C:32]([CH3:37])[CH:31]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide hydrobromide salt
Quantity
1500.2 g
Type
reactant
Smiles
Br.FC1=C(C(=O)NC2=CC(NC=C2)=O)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
1631.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
546.1 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)C
Name
Quantity
2.25 L
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
15 L
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
15 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CN1CCCC1=O
Step Six
Name
Quantity
3.75 L
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an N2 inlet and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was adjusted to 35° C
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
the addition funnel was then rinsed with NMP (0.75 liters)
CUSTOM
Type
CUSTOM
Details
to give an orange suspension
TEMPERATURE
Type
TEMPERATURE
Details
The jacket temperature was raised to 61° C. over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the suspension was stirred overnight under nitrogen, at which time the reaction
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture stirred until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
Stirring
WASH
Type
WASH
Details
the organic layer washed with water (7.5 liters)
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
a jacket temperature of ˜52° C.
WASH
Type
WASH
Details
The aqueous wash procedure
WASH
Type
WASH
Details
1×4.5 liter water wash)
STIRRING
Type
STIRRING
Details
The resulting organic slurry was stirred at a jacket temperature of 50.8° C., and isopropyl acetate (6 liters, Sigma Aldrich)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the slurry was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
before collecting the precipitated solid
FILTRATION
Type
FILTRATION
Details
by filtration
STIRRING
Type
STIRRING
Details
with stirring for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with isopropyl acetate (1.5 liters)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=C(OC2=C(C(=O)NC3=CC(NC=C3)=O)C=CC(=C2)C(F)(F)F)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1253.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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